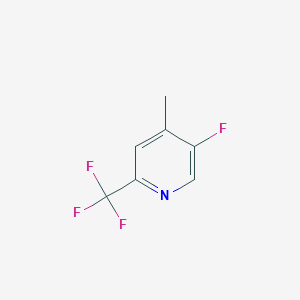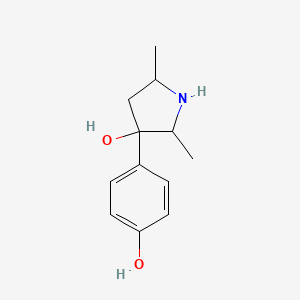
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyphenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 2,5-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-(4-oxophenyl)-2,5-dimethylpyrrolidin-3-ol.
Reduction: Formation of 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidine.
Substitution: Formation of 3-(4-halophenyl)-2,5-dimethylpyrrolidin-3-ol.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a pyrrolidine ring.
4-Hydroxyphenylpyruvic acid: Contains a hydroxyphenyl group and a pyruvic acid moiety.
3-(4-Hydroxyphenyl)amino)propanoic acid: Features an amino group in place of the pyrrolidine ring.
Uniqueness
3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol is unique due to the presence of both a hydroxyphenyl group and a pyrrolidine ring with two methyl substitutions. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-7-12(15,9(2)13-8)10-3-5-11(14)6-4-10/h3-6,8-9,13-15H,7H2,1-2H3 |
Clave InChI |
WYPGLEYNLMRLEI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(N1)C)(C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


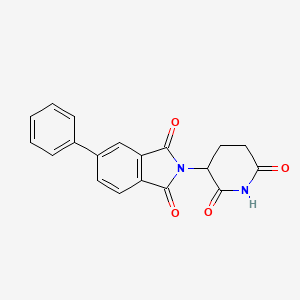

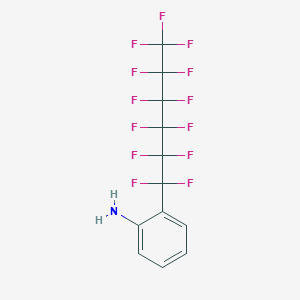
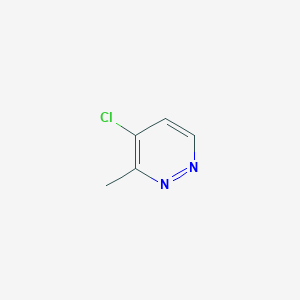
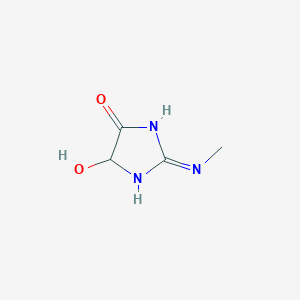
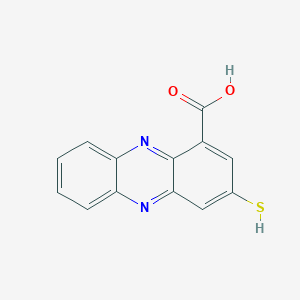
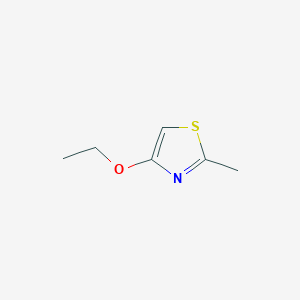
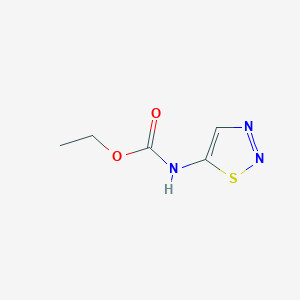
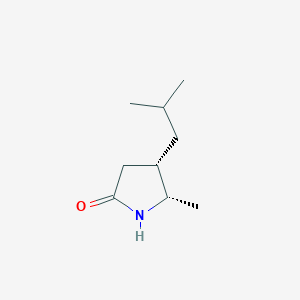
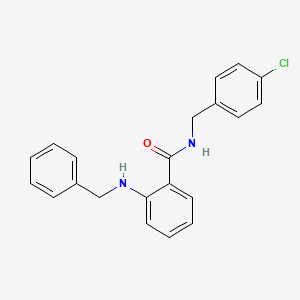
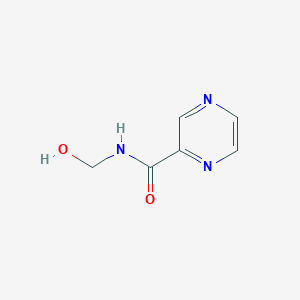
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
![3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)
